Binding Affinity at Primary Target: In Silico Prediction of EGFR Inhibition Relative to Afatinib
Computational bioactivity prediction using Molinspiration suggests ADS-103317 may inhibit EGFR with an IC50 of 12.8 nM, a value that computationally outperforms the FDA-approved EGFR inhibitor Afatinib (predicted IC50 = 18.4 nM) . This is a class-level inference based on molecular similarity and computational modeling, not an empirical head-to-head measurement. The compound is also predicted to inhibit Src kinase with an IC50 of 0.9 nM, suggesting a multi-kinase profile .
| Evidence Dimension | Predicted inhibitory concentration (IC50) against EGFR |
|---|---|
| Target Compound Data | 12.8 nM (predicted) |
| Comparator Or Baseline | Afatinib: 18.4 nM (predicted) |
| Quantified Difference | ADS-103317 predicted to be 1.44-fold more potent |
| Conditions | Molinspiration in silico bioactivity model |
Why This Matters
This computational prediction provides a preliminary, non-empirical justification for selecting ADS-103317 over Afatinib in exploratory research contexts where a potentially higher affinity or multi-kinase profile is desired, though it lacks experimental validation.
